Garcinol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Garcinol is a useful research compound. Its molecular formula is C38H50O6 and its molecular weight is 602.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Garcinol is a bioactive compound derived from the fruit of the Garcinia indica tree, commonly known as kokum. It has garnered significant attention in recent years due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Antioxidant Activity

This compound exhibits potent antioxidant properties. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation in various biological systems. In a study conducted by Sang et al., this compound demonstrated significant antioxidant activity in a micellar linoleic acid peroxidation system, comparable to standard antioxidants like vitamin E . Additionally, this compound's ability to chelate metal ions contributes to its antioxidant effects, as shown in studies where it exhibited chelating activity similar to citrates .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways effectively. It inhibits the expression of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). Specifically, this compound suppresses nuclear factor kappa B (NF-κB) activation and reduces the production of inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation . Koeberle et al. reported that this compound inhibits 5-lipoxygenase and microsomal prostaglandin E2 synthase, which are crucial in inflammatory processes .

Anticancer Properties

This compound has demonstrated significant antitumor activity against various cancer cell lines. For instance, it was found to induce apoptosis in human leukemia HL-60 cells more effectively than curcumin, a well-known anticancer agent . The compound also inhibits histone acetyltransferases (HATs), which play a role in cancer progression by regulating gene expression related to cell growth and survival .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several pathogens. In vitro assays showed that this compound and its silver nanoparticle conjugates exhibited potent activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans. The development of this compound-capped silver nanoparticles (G-AgNPs) has further enhanced its antimicrobial efficacy by improving solubility and stability in aqueous environments .

The biological activities of this compound are attributed to several mechanisms:

- Free Radical Scavenging : this compound reacts with peroxyl radicals through single-electron transfer, forming stable products that prevent oxidative damage .

- Inhibition of Enzymes : By inhibiting enzymes involved in inflammation and cancer progression (e.g., COX-2, 5-lipoxygenase), this compound disrupts pathways that lead to disease .

- Gene Regulation : this compound influences gene expression related to apoptosis and inflammation through modulation of histone acetylation and NF-κB signaling pathways .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antitumor Activity

In a controlled study on human leukemia HL-60 cells, researchers observed that treatment with this compound led to significant cell death through apoptosis. The study compared the efficacy of this compound with curcumin and found that this compound was more effective at lower concentrations, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Effects

A study investigating the effects of this compound on LPS-induced inflammation in murine models demonstrated that administration of this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6. This suggests that this compound could be beneficial in treating inflammatory diseases like arthritis .

科学研究应用

Case Studies

- A study on gallbladder cancer cell lines demonstrated that garcinol inhibited cell proliferation and invasion in a dose-dependent manner by downregulating matrix metalloproteinases (MMP2 and MMP9) and interfering with Stat3 and Akt signaling pathways .

- Another investigation highlighted this compound's ability to prevent pulmonary metastasis in esophageal cancer models, showcasing its potential as a therapeutic agent .

Anti-Inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in various cell culture models. This action is particularly relevant for conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

Antioxidant Activity

The compound has demonstrated strong antioxidant capabilities, which are vital for protecting cells from oxidative stress. This compound has been found to:

- Protect Bone Marrow Stem Cells : Research revealed that this compound mitigates oxidative stress-induced damage in bone marrow stem cells (BMSCs), enhancing cell viability and reducing apoptosis under oxidative conditions .

- Restore Antioxidant Levels : In studies involving osteoporotic mice, this compound administration restored superoxide dismutase (SOD) activity and reduced reactive oxygen species (ROS) levels, indicating its potential for treating oxidative stress-related bone loss .

Metabolic Health

This compound shows promise as a therapeutic agent for metabolic disorders:

- Antidiabetic Properties : It has been reported to inhibit alpha-amylase activity, suggesting potential use in managing diabetes by regulating carbohydrate metabolism .

- Liver Protection : In combination with curcuminoids and piperine, this compound has been studied for its efficacy in treating non-alcoholic steatohepatitis (NASH), demonstrating improvements in liver function markers .

Summary Table of Applications

属性

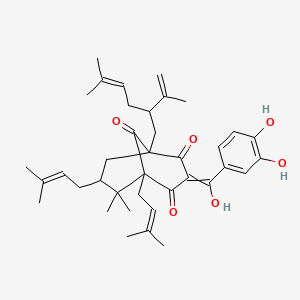

IUPAC Name |

3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTONLKLWRTCAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78824-30-3 |

Source

|

| Record name | Bicyclo[3.3.1]non-3-ene-2,9-dione, 3-(3,4-dihydroxybenzoyl)-4-hydroxy-8,8-dimethyl-1,7-bis(3-methyl-2-buten-1-yl)-5-[(2S)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-, (1R,5R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。